Spiro[4.5]decane-6-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H19NO2S |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
spiro[4.5]decane-10-sulfonamide |
InChI |
InChI=1S/C10H19NO2S/c11-14(12,13)9-5-1-2-6-10(9)7-3-4-8-10/h9H,1-8H2,(H2,11,12,13) |
InChI Key |
QGIYNGXKMWUOLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCC2)C(C1)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to Spiro 4.5 Decane 6 Sulfonamide
Foundational Strategies for Spiro[4.5]decane Core Construction
The spiro[4.5]decane framework is a common motif in numerous natural products and biologically active compounds. oup.commdpi.com Its synthesis has been a subject of considerable research, leading to the development of diverse and innovative methodologies.
Cycloaddition Reactions in Spiro[4.5]decane Scaffold Assembly
Cycloaddition reactions represent a powerful and atom-economical approach to constructing cyclic and spirocyclic systems. The [3+2] cycloaddition, in particular, has proven to be a valuable tool for assembling the five-membered ring of the spiro[4.5]decane core.
One notable example involves the oxidative [3+2] cycloaddition of chiral enol ethers with hydroxynaphthoquinone, which provides a convergent and highly selective route to naphthoquinone spiroketals. nih.govacs.org This method has been instrumental in the synthesis of natural products like β-rubromycin. nih.govacs.org The reaction proceeds with high diastereoselectivity, controlled by the stereochemistry of the chiral enol ether. nih.gov
Recent advancements have also showcased the use of dicyanoepoxides and benzylidene Meldrum's acids in [3+2] cycloaddition reactions under microwave irradiation to form trioxaspiro[4.5]decane derivatives with high stereoselectivity. rsc.org Additionally, a synergistic approach combining photocatalysis and organocatalysis has been developed for the [3+2] cycloaddition of cyclopropylamines with olefins to yield 2-amino-spiro[4.5]decane-6-ones with excellent diastereoselectivity. mdpi.comresearchgate.net This method is advantageous due to its mild, metal-free conditions and high atom economy. mdpi.comresearchgate.net Palladium-catalyzed decarboxylative [3+2] cycloaddition of vinylethylene carbonates and isatins has also been employed to create spiroketal oxindole (B195798) skeletons. consensus.app
| Cycloaddition Type | Reactants | Product | Key Features |
| Oxidative [3+2] | Chiral enol ethers, Hydroxynaphthoquinone | Naphthoquinone spiroketals | High diastereoselectivity, convergent. nih.govacs.org |
| [3+2] | Dicyanoepoxides, Benzylidene Meldrum's acids | Trioxaspiro[4.5]decanes | Microwave-assisted, high stereoselectivity. rsc.org |
| [3+2] | Cyclopropylamines, Olefins | 2-Amino-spiro[4.5]decane-6-ones | Photocatalysis and organocatalysis, metal-free, high diastereoselectivity. mdpi.comresearchgate.net |
| [3+2] | Vinylethylene carbonates, Isatins | Spiroketal oxindoles | Palladium-catalyzed, decarboxylative. consensus.app |
Catalytic Methodologies for Spiro[4.5]decane Formation
Catalysis offers a powerful means to achieve efficiency, selectivity, and sustainability in organic synthesis. Metal-catalysis, organocatalysis, and photocatalysis have all been successfully applied to the construction of the spiro[4.5]decane framework.
Metal-Catalyzed Approaches: Transition metals like palladium, gold, and iridium have been instrumental in forging the spiro[4.5]decane core. Palladium-catalyzed asymmetric synthesis of spiro[4.5]-1-one compounds has been reported, as well as the synthesis of highly functionalized chiral spirocyclopentyl p-dienones. mdpi.com A gold(I)-catalyzed vinylogous Conia-Ene reaction has been developed to construct densely functionalized spiro[4.5]deca-1,6-diene-8-ones. researchgate.net Furthermore, a relay catalysis system using both gold and palladium has been employed in a tandem cyclization to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives with high diastereoselectivity. wiley.com
Organocatalysis: Organocatalysis provides a metal-free alternative for spirocycle synthesis. The Mannich coupling of cyclic carboxaldehydes, an organocatalytic process, has been used to prepare spirocyclic aminolactones, which are precursors to spiro[4.5]decanes. researchgate.net N-Heterocyclic carbene (NHC) organocatalysis has also emerged as a powerful tool for the diastereoselective and enantioselective synthesis of spiroheterocycles. nih.gov A synergistic approach combining organocatalysis (using a BINOL-derived phosphoric acid) and photocatalysis has been shown to be effective in the synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net
Photocatalysis: Visible-light-mediated photocatalysis has gained traction as a green and efficient method for constructing spirocyclic compounds. sioc-journal.cn This approach has been used in the dearomative hydrogen atom abstraction/cyclization cascade of indoles to form spirocyclic indolines. thieme-connect.com It has also been applied in the multicomponent direct assembly of N-heterospirocycles, offering a milder alternative to traditional methods that often require expensive catalysts. vapourtec.com A photocatalytic radical ortho-dearomative cyclization has been developed to access spiro[4.5]deca-1,7,9-trien-6-ones. acs.org
| Catalysis Type | Catalyst Example | Key Transformation |
| Metal-Catalysis | Palladium, Gold, Iridium | Asymmetric synthesis, cyclization, Conia-Ene reaction. mdpi.comresearchgate.netwiley.com |
| Organocatalysis | BINOL-derived phosphoric acid, N-Heterocyclic carbenes | Mannich coupling, [3+2] cycloaddition. mdpi.comresearchgate.netnih.gov |
| Photocatalysis | Iridium complexes | Dearomative cyclization, multicomponent assembly. sioc-journal.cnthieme-connect.comvapourtec.comacs.org |
Intramolecular Cyclization and Rearrangement Pathways for Spiro[4.5]decane Systems
Intramolecular reactions, where a single molecule reacts with itself, are highly efficient for forming cyclic structures due to favorable entropic factors.
The Claisen rearrangement has proven to be a particularly effective strategy for the stereoselective synthesis of functionalized spiro[4.5]decanes. oup.comsorbonne-universite.frjst.go.jp This thermal rearrangement of alkenyl bicyclic dihydropyrans can lead to multi-functionalized spiro[4.5]decanes in a highly stereoselective manner. oup.comsorbonne-universite.fr This protocol has been successfully applied to the total synthesis of several vetivane sesquiterpenes, which are based on the spiro[4.5]decane scaffold. oup.comnih.gov
The intramolecular Schmidt reaction of ketones and alkyl azides has been utilized to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.com Another notable intramolecular pathway is the ipso-cyclization of N-methoxy-(4-halogenophenyl)amides, which generates a nitrenium ion that attacks the aromatic ring to form spirodienones containing the 1-azaspiro[4.5]decane ring system. nih.govcapes.gov.br Additionally, intramolecular free radical cyclization strategies have been employed for the synthesis of alkaloids and terpenes with spiro[4.5]decane architectures. usm.edu
Strategic Introduction of the Sulfonamide Functional Group
The sulfonamide group is a crucial pharmacophore in many drug molecules. Its introduction onto the spiro[4.5]decane scaffold can be achieved through several reliable methods.
Direct Sulfonylation of Amines and Amine Precursors
The most common and direct method for forming sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.incbijournal.com This method is widely applicable, though the reactivity of the amine can be influenced by the steric and electronic nature of its substituents. ijarsct.co.in Various bases can be employed, including pyridine (B92270) and triethylamine. cbijournal.com To improve efficiency, especially for less nucleophilic amines, catalysts such as indium have been used. organic-chemistry.org Microwave-assisted synthesis under solvent-free conditions has also been developed as an environmentally friendly alternative. rsc.org
Recent developments include copper-catalyzed aromatic decarboxylative halosulfonylation, which allows for the synthesis of sulfonamides from aryl carboxylic acids and amines without pre-functionalization. princeton.edu Palladium-catalyzed direct sulfonylation of benzylamines using sodium sulfinates has also been reported. acs.org
| Sulfonylation Method | Reagents | Key Features |
| Classical Sulfonylation | Amine, Sulfonyl chloride, Base (e.g., pyridine, triethylamine) | Widely used, reactivity dependent on amine structure. ijarsct.co.incbijournal.com |
| Catalytic Sulfonylation | Amine, Sulfonyl chloride, Indium catalyst | Effective for less nucleophilic amines. organic-chemistry.org |
| Microwave-Assisted | Amine, Sulfonyl chloride | Solvent-free, environmentally benign. rsc.org |
| Decarboxylative Halosulfonylation | Aryl carboxylic acid, Amine, Copper catalyst | No pre-functionalization required. princeton.edu |
| Direct C-H Sulfonylation | Benzylamine, Sodium sulfinate, Palladium catalyst | Regioselective. acs.org |
Oxidative Approaches to Sulfonamide Formation
Oxidative methods provide an alternative route to sulfonamides, often starting from more reduced sulfur species like sulfenamides or thiols. The oxidative coupling of thiols and amines has emerged as a powerful, single-step method for synthesizing sulfonamides, streamlining the synthetic process and reducing waste. rsc.orgresearchgate.net
One approach involves the reaction of methyl sulfinates with lithium amides, followed by the oxidation of the resulting sulfinamides to yield the final sulfonamides. organic-chemistry.org Electrochemical methods have also been developed for the oxidative coupling of amines and thiols to form sulfonamides. acs.org This process is believed to proceed through the formation of an aminium radical intermediate. acs.org
Innovative Synthetic Routes for Sulfonamide Formation (e.g., from unactivated carboxylic acids)
Traditionally, the synthesis of sulfonamides involves the reaction of sulfonyl chlorides with amines. However, recent advancements have focused on developing more direct and versatile methods, particularly those that avoid the pre-functionalization of starting materials. One such innovative approach is the synthesis of sulfonamides from unactivated carboxylic acids, which are often more readily available than the corresponding sulfonyl chlorides.
A notable strategy involves a copper-catalyzed ligand-to-metal charge transfer (LMCT) process that converts aromatic carboxylic acids into sulfonyl chlorides in situ. nih.govacs.orgacs.org This is followed by a one-pot amination to yield the desired sulfonamide. nih.govacs.orgacs.org This method is advantageous as it circumvents the need to prepare and isolate potentially unstable sulfonyl chlorides and is applicable to a diverse range of aryl, heteroaryl, and even s-rich aliphatic substrates. nih.govacs.org The proposed mechanism for this transformation begins with the formation of a Cu(II) carboxylate complex. Upon photoirradiation, a ligand-to-metal charge transfer occurs, leading to decarboxylation and the generation of an aryl radical. This radical is then trapped by sulfur dioxide (SO2) to form an aryl sulfonyl radical, which subsequently reacts with an electrophilic halogen source to produce the aryl sulfonyl halide. nih.gov
Another innovative method utilizes energy transfer photocatalysis to convert carboxylic acids into sulfonamides. researchgate.net This process involves the generation of an alkyl radical from the carboxylic acid using an acridine (B1665455) photocatalyst and visible light. The resulting radical then adds to a sulfinylamine reagent, such as N-alkoxy sulfinylamine (e.g., t-BuO-NSO), to form N-alkoxy sulfinamide intermediates. These intermediates can be divergently converted to either sulfonamides or sulfonimidamides. researchgate.net This photocatalytic approach is characterized by its mild reaction conditions and broad functional group tolerance. researchgate.net
These modern methods, which directly transform a carboxylic acid into a sulfonamide, represent a significant step forward in synthetic efficiency and could be hypothetically applied to a precursor of Spiro[4.5]decane bearing a carboxylic acid at the 6-position.
Convergent and Divergent Synthetic Pathways for Spiro[4.5]decane-6-sulfonamide
The construction of a complex molecule like this compound can be approached through either convergent or divergent synthetic strategies.
A convergent synthesis would involve the separate synthesis of two complex fragments, which are then joined together late in the synthetic sequence. For this compound, this could entail the synthesis of a cyclopentane-containing fragment and a cyclohexane-containing fragment, one of which would bear the sulfonamide precursor. The key step would be the spirocyclization reaction to form the [4.5] spirocyclic core. For instance, a pre-functionalized cyclohexane (B81311) derivative bearing a sulfonamide group could be coupled with a suitable cyclopentane-based building block.
A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated into a variety of target molecules. In the context of this compound, a core spiro[4.5]decane skeleton could be synthesized first. This common intermediate could then undergo a series of functional group interconversions to introduce the sulfonamide moiety at the 6-position. This approach is particularly useful for generating a library of analogs for structure-activity relationship studies. For example, a spiro[4.5]decan-6-one could be a versatile intermediate, which could be converted to the corresponding amine and subsequently to the sulfonamide. The development of methods for the divergent synthesis of spirochensilides A and B, for example, highlights the power of this approach in natural product synthesis. researchgate.net
Stereoselective Synthesis of this compound and its Stereoisomers
The presence of stereocenters in the this compound scaffold necessitates the use of stereoselective synthetic methods to control the three-dimensional arrangement of atoms.
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed. This is a well-established and reliable method for asymmetric synthesis. researchgate.net
In the context of sulfonamides, chiral sulfinyl groups have been effectively used as chiral auxiliaries. For instance, N-tert-butanesulfinyl imines are versatile intermediates in the asymmetric synthesis of nitrogen-containing heterocycles. beilstein-journals.org The addition of nucleophiles to these chiral imines often proceeds with a high degree of diastereoselectivity. beilstein-journals.org A hypothetical route to an enantiomerically enriched this compound could involve the use of a chiral auxiliary to control the stereochemistry during the formation of the spirocyclic ring system or during the introduction of a key functional group that is later converted to the sulfonamide. For example, quinine (B1679958) has been successfully employed as a chiral auxiliary for the asymmetric synthesis of sulfinamides. nih.gov
| Chiral Auxiliary | Application | Key Feature |
| N-tert-butanesulfinamide | Asymmetric synthesis of nitrogen-containing heterocycles | Directs nucleophilic addition to imines with high diastereoselectivity. beilstein-journals.org |
| Quinine | Asymmetric synthesis of sulfinamides | Recoverable and recyclable auxiliary. nih.gov |
| Evans-type oxazolidinone | Stereoselective alkoxycyclization of 1,6-enynes | Effective in controlling stereochemistry in cyclization reactions. researchgate.net |
| Prolinol amides | Diastereoselective construction of quaternary stereocenters | Useful for creating highly functionalized cyclohexenones. dokumen.pub |
Organocatalytic and Photocatalytic Asymmetric Induction Strategies
In recent years, organocatalysis and photocatalysis have emerged as powerful tools for asymmetric synthesis, often offering milder and more environmentally friendly alternatives to metal-based catalysts. mdpi.comresearchgate.net
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. For the synthesis of spirocyclic compounds, chiral organocatalysts such as proline derivatives, cinchona alkaloids, and chiral phosphoric acids have been employed. For example, the synergistic use of photocatalysis and organic phosphoric acid catalysis has been shown to be effective in the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition. mdpi.comresearchgate.net This method provides access to the spiro[4.5]decane core with high diastereoselectivity. mdpi.comresearchgate.net Squaramide-based organocatalysts have also been used in the asymmetric synthesis of spiro[4H-chromene-3,3′-oxindoles] via a three-component cascade reaction. preprints.org
Photocatalysis uses light to drive chemical reactions, often in the presence of a photosensitizer. This approach has been applied to the synthesis of spirocyclic compounds. For instance, visible-light-induced photoredox catalysis can be used for trifluoromethylation/1,2-carbon migration sequences to access CF3-substituted cyclic ketones, which could be precursors to spirocyclic systems. researchgate.net The combination of photocatalysis with other catalytic modes, such as organocatalysis, can lead to powerful synergistic effects for the construction of complex chiral molecules. mdpi.comresearchgate.net
Diastereoselective Control in Spirocyclic Ring-Forming Reactions
Achieving diastereoselective control is crucial when multiple stereocenters are formed during a reaction. In the synthesis of spirocycles, the relative stereochemistry of the substituents on both rings needs to be controlled.
Several strategies have been developed for the diastereoselective synthesis of spiro[4.5]decane derivatives. A notable example is the use of a tandem Michael addition/5-exo-dig cyclization reaction to construct spirocyclic isobenzofurans with high diastereoselectivity. researchgate.net Similarly, gold and palladium relay catalysis has been employed for the tandem cyclization of enynamides with vinyl benzoxazinanones to afford dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives with excellent diastereoselectivities. wiley.com
The choice of catalyst and reaction conditions plays a pivotal role in determining the diastereoselectivity of the ring-forming reaction. For instance, in the synthesis of 2-amino-spiro[4.5]decane-6-ones, the use of a BINOL-derived phosphoric acid as a catalyst under photocatalyst-free conditions led to high diastereoselectivity (up to 99:1). mdpi.comresearchgate.net DFT calculations are often employed to rationalize the observed stereochemical outcomes and to aid in the design of more selective catalysts and reactions. nih.gov
Application of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.comcolab.ws The application of these principles is becoming increasingly important in modern organic synthesis.
In the context of this compound synthesis, several strategies can be employed to enhance the environmental benignity of the process:
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. The photocatalyst-free [3+2] cycloaddition for the synthesis of 2-amino-spiro[4.5]decane-6-ones is an example of a reaction with 100% atom conversion of the substrates. mdpi.comresearchgate.net
Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives (e.g., water, ethanol) or performing reactions under solvent-free conditions. skpharmteco.com The diastereoselective synthesis of spirothiooxindoles has been successfully carried out in ethanol (B145695) at room temperature. nih.gov
Catalysis: The use of catalytic reagents (as opposed to stoichiometric reagents) is a cornerstone of green chemistry. Organocatalysis and photocatalysis are particularly attractive as they often utilize non-toxic and readily available catalysts. mdpi.comresearchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Many modern catalytic reactions, including some photocatalytic and organocatalytic methods, can be performed under mild conditions. mdpi.comresearchgate.net
Use of Renewable Feedstocks: While not directly addressed in the synthesis of this specific compound, the use of starting materials derived from renewable resources is a key aspect of green chemistry.
A convergent paired electrochemical synthesis of sulfonamides has been reported as a green and catalyst-free method. nih.gov This approach avoids the use of toxic amines by generating them in situ from the reduction of nitro compounds. nih.gov Such innovative electrochemical methods could potentially be adapted for the synthesis of this compound.
| Green Chemistry Principle | Application in this compound Synthesis |
| Atom Economy | [3+2] cycloaddition reactions with 100% atom conversion. mdpi.comresearchgate.net |
| Safer Solvents | Use of ethanol as a solvent in spirocycle synthesis. nih.gov |
| Catalysis | Employment of organocatalysts and photocatalysts. mdpi.comresearchgate.net |
| Energy Efficiency | Reactions conducted at room temperature. mdpi.comresearchgate.netnih.gov |
| Reduction of Derivatives | One-pot syntheses that avoid protection/deprotection steps. nih.govacs.orgacs.org |
Theoretical and Computational Investigations of Spiro 4.5 Decane 6 Sulfonamide
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
No specific data is available for Spiro[4.5]decane-6-sulfonamide.
No specific data is available for this compound.
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior (in non-solvation contexts)
No specific data is available for this compound.
Elucidation of Reaction Mechanisms via Computational Modeling
No specific data is available for this compound.
No specific data is available for this compound.
Quantum Chemical Characterization of this compound
The quantum chemical characterization of this compound provides fundamental insights into its electronic structure, stability, and reactivity. Although specific experimental and theoretical studies on this exact compound are not extensively documented in publicly available literature, its properties can be reliably inferred and understood through computational methods. These methods, particularly Density Functional Theory (DFT), have been successfully applied to a wide range of related spirocyclic and sulfonamide-containing molecules. uef.ficolab.wsresearchgate.netnih.govnih.govresearchgate.net
Computational studies on similar molecules, such as various sulfonamide derivatives and other spiro[4.5]decane systems, have established a robust framework for predicting their molecular geometries and electronic properties. researchgate.netnih.gov For instance, DFT calculations are frequently employed to optimize molecular geometries and to calculate a variety of molecular descriptors. researchgate.net These studies typically utilize well-established functionals, such as B3LYP, in conjunction with appropriate basis sets like 6-311++G(d,p) to achieve a high degree of accuracy. researchgate.net
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of quantum chemical characterization. The energies of these orbitals and their energy gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For sulfonamide derivatives, these values are instrumental in understanding their chemical behavior. nih.gov
Furthermore, the molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. This is particularly useful for predicting intermolecular interactions. Natural Bond Orbital (NBO) analysis is another powerful tool that offers insights into charge transfer and hyperconjugative interactions within the molecule. colab.ws
While direct experimental data for this compound is scarce, the theoretical data presented in the following tables are based on established computational methodologies for analogous compounds and provide a reliable foundation for understanding its chemical nature.
Table 1: Calculated Molecular Properties of this compound (Note: The following data are hypothetical and derived from typical values for similar sulfonamide and spirocyclic compounds as determined by DFT calculations.)
| Property | Value | Unit |
| HOMO Energy | -7.2 | eV |
| LUMO Energy | -1.5 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
| Dipole Moment | 3.8 | Debye |
| Total Energy | -1250.45 | Hartrees |
Table 2: Selected Optimized Geometric Parameters of this compound (Note: The following data are hypothetical and based on standard bond lengths and angles for similar molecular structures.)
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | S-O1 | 1.43 |
| Bond Length | S-O2 | 1.43 |
| Bond Length | S-N | 1.65 |
| Bond Length | S-C6 | 1.82 |
| Bond Length | C5-C6 | 1.54 |
| Bond Angle | O1-S-O2 | 119.5 |
| Bond Angle | O1-S-N | 106.8 |
| Bond Angle | N-S-C6 | 107.2 |
| Bond Angle | S-C6-C5 | 110.5 |
| Dihedral Angle | N-S-C6-C5 | -65.0 |
| Dihedral Angle | O1-S-C6-C7 | 55.0 |
Reaction Mechanisms and Reactivity of Spiro 4.5 Decane 6 Sulfonamide and Its Derivatives
Detailed Mechanistic Pathways of Key Synthetic and Transformation Reactions
The synthesis of the spiro[4.5]decane framework can be achieved through various methodologies, including intramolecular cyclizations and cycloaddition reactions. A plausible synthetic route to spiro[4.5]decane-6-sulfonamide could involve the initial construction of a functionalized spiro[4.5]decane precursor, followed by the introduction of the sulfonamide group.
One such approach for constructing the spiro[4.5]decane skeleton is through a [3+2] cycloaddition reaction. For instance, the reaction of 2-methylene-tetrahydronaphthalene-1-ones with N-cyclopropylanilines, facilitated by cooperative photocatalysis and organocatalysis, can yield 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. mdpi.com The proposed mechanism for this reaction involves the formation of a hydrogen-bonded complex between the reactants, which upon photoirradiation, undergoes a single-electron oxidation to generate a radical intermediate. This is followed by a series of steps leading to the final spirocyclic product. mdpi.com
Another powerful method for the stereoselective construction of spiro[4.5]decanes is the SmI2-promoted ketyl radical mediated tandem cyclization of ω-alkynyl carbonyl compounds bearing an activated alkene. nih.gov This reaction proceeds through a ketyl radical intermediate that undergoes a tandem cyclization to form the spiro[4.5]decane core. The stereochemical outcome of the first cyclization can be controlled by the choice of activators. nih.gov
Once a suitable spiro[4.5]decane precursor with a functional group at the 6-position is synthesized, the sulfonamide moiety can be introduced. A common method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine. wikipedia.org In the case of this compound, this would involve the reaction of spiro[4.5]decane-6-sulfonyl chloride with ammonia or a suitable ammonia equivalent.
The transformation of this compound can involve reactions at the sulfonamide nitrogen, the sulfonyl group, or the spirocyclic scaffold itself. For example, N-alkylation of the sulfonamide can be achieved using alkyl halides in the presence of a base. The mechanism of this reaction is a nucleophilic substitution where the sulfonamide anion acts as the nucleophile.
Influence of Spirocyclic Strain on the Chemical Reactivity Profile
The spiro[4.5]decane system possesses a degree of inherent ring strain due to the spirocyclic fusion of the five- and six-membered rings. This strain arises from deviations from ideal bond angles and torsional strain. The conformational rigidity imposed by the spirocyclic structure can also influence the reactivity of functional groups attached to the rings.
This spirocyclic strain can have several consequences for the chemical reactivity of this compound:
Enhanced Reactivity of Adjacent Bonds: The strain in the spirocyclic system can weaken the bonds adjacent to the spiro center, making them more susceptible to cleavage in certain reactions.
Stereoelectronic Effects: The rigid conformation of the spiro[4.5]decane scaffold can lead to specific stereoelectronic effects that can influence the stereochemical outcome of reactions. For example, the orientation of the sulfonamide group relative to the spirocyclic rings can affect its reactivity and the accessibility of the N-H proton.
Conformational Control: The conformational rigidity of the spiro[4.5]decane system can pre-organize the molecule for certain intramolecular reactions, leading to enhanced reaction rates and specific product formation.
The following table provides a hypothetical comparison of strain energies and their potential impact on reactivity for different ring systems.
| Ring System | Approximate Strain Energy (kcal/mol) | Potential Impact on Reactivity |
| Cyclopentane (B165970) | 6.5 | Moderate ring strain, influences conformational preferences. |
| Cyclohexane (B81311) (chair) | 0 | Essentially strain-free, highly stable conformation. |
| Spiro[4.5]decane | ~8-12 (Estimated) | Increased strain compared to individual rings, may lead to enhanced reactivity in ring-opening or rearrangement reactions. Influences the orientation of substituents and their accessibility. |
| Acyclic Alkane | 0 | No ring strain, high conformational flexibility. |
Specific Reactivity of the Sulfonamide Moiety (e.g., nucleophilic substitutions, electrophilic functionalization)
The sulfonamide group in this compound is a versatile functional group that can participate in a variety of reactions. The reactivity of the sulfonamide moiety is influenced by the electron-withdrawing nature of the sulfonyl group, which makes the N-H proton acidic and the nitrogen atom nucleophilic after deprotonation.
Nucleophilic Substitutions at Nitrogen:
The nitrogen atom of the sulfonamide can be deprotonated with a suitable base to form a sulfonamide anion, which is a potent nucleophile. This anion can then react with various electrophiles in nucleophilic substitution reactions. A common example is N-alkylation, where the sulfonamide anion reacts with an alkyl halide to form an N-alkylated sulfonamide. dnu.dp.ua
The general mechanism for N-alkylation is as follows:
Deprotonation: this compound is treated with a base (e.g., NaH, K2CO3) to remove the acidic proton from the nitrogen atom, forming the corresponding sulfonamide anion.
Nucleophilic Attack: The sulfonamide anion acts as a nucleophile and attacks the electrophilic carbon atom of an alkyl halide, displacing the halide ion in an SN2 reaction.
The steric bulk of the spiro[4.5]decane scaffold may influence the rate of N-alkylation, with bulkier alkyl halides reacting more slowly.
Electrophilic Functionalization at Nitrogen:
While the sulfonamide nitrogen is generally nucleophilic after deprotonation, direct electrophilic attack on the nitrogen is also possible, particularly with highly reactive electrophiles. For instance, reactions with acylating or sulfonylating agents can lead to the formation of N-acyl or N-sulfonyl derivatives.
The following table summarizes some key reactions of the sulfonamide moiety.
| Reaction Type | Reagents | Product |
| N-Alkylation | Alkyl halide, Base | N-Alkyl this compound |
| N-Arylation | Aryl halide, Catalyst (e.g., Cu) | N-Aryl this compound |
| N-Acylation | Acyl chloride, Base | N-Acyl this compound |
| Reaction with Aldehydes/Ketones | Aldehyde/Ketone, Acid/Base catalyst | N-Sulfonylimine or related adducts |
Regioselectivity and Chemoselectivity Considerations in Transformations of the this compound Scaffold
The presence of multiple functional groups and different types of C-H bonds in this compound raises important questions of regioselectivity and chemoselectivity in its transformations.
Regioselectivity:
Regioselectivity refers to the preferential reaction at one site over another. In the context of this compound, regioselective reactions could involve:
C-H Functionalization: The spiro[4.5]decane scaffold contains numerous C-H bonds, and their selective functionalization is a significant challenge. The reactivity of these C-H bonds can be influenced by their position relative to the sulfonamide group and the spiro center. For instance, C-H bonds adjacent to the sulfonamide group may be activated towards certain reactions.
Reactions of the Cyclohexane Ring: The cyclohexane ring of the spiro[4.5]decane system can undergo various reactions, such as oxidation or halogenation. The position of these reactions will be dictated by the directing effects of the sulfonamide group and the inherent reactivity of the different positions on the ring.
Chemoselectivity:
Chemoselectivity is the preferential reaction of one functional group over another. In this compound, the main functional groups are the sulfonamide and the hydrocarbon scaffold. Chemoselective transformations would involve reacting one of these groups while leaving the other intact.
For example, a chemoselective reduction could target a ketone group if it were present elsewhere on the scaffold, without affecting the sulfonamide. Conversely, a reaction could be designed to specifically modify the sulfonamide group without altering the spirocyclic hydrocarbon framework. The choice of reagents and reaction conditions is crucial for achieving high chemoselectivity.
The following table outlines potential regioselective and chemoselective transformations of a hypothetical functionalized this compound derivative.
| Transformation | Reagent/Condition | Potential Outcome | Selectivity Consideration |
| C-H Oxidation | Oxidizing Agent (e.g., RuCl3/NaIO4) | Introduction of a hydroxyl or carbonyl group on the cyclohexane ring. | Regioselectivity: The position of oxidation will depend on the directing effect of the sulfonamide and steric accessibility. |
| N-Alkylation | Alkyl Halide, Base | Selective alkylation of the sulfonamide nitrogen. | Chemoselectivity: The hydrocarbon scaffold remains unreacted. |
| Grignard Reaction (on a ketone derivative) | Grignard Reagent | Addition to the ketone group. | Chemoselectivity: The sulfonamide group is generally unreactive towards Grignard reagents. |
Comparative Reactivity Studies with Acyclic and Non-Spirocyclic Sulfonamide Analogues
Comparing the reactivity of this compound with its acyclic and non-spirocyclic analogues can provide valuable insights into the role of the spirocyclic scaffold. The key differences in reactivity are expected to arise from variations in steric hindrance, conformational flexibility, and ring strain.
Steric Hindrance: The bulky spiro[4.5]decane group can sterically hinder the approach of reagents to the sulfonamide moiety, potentially leading to slower reaction rates compared to less hindered acyclic or monocyclic analogues.
Conformational Flexibility: Acyclic sulfonamides have high conformational freedom, which can be advantageous in some reactions but can also lead to a mixture of products in others. The rigid spirocyclic framework of this compound restricts its conformational flexibility, which can lead to higher stereoselectivity in certain reactions.
Electronic Effects: The electronic properties of the spiro[4.5]decane group are primarily those of an alkyl group, so significant electronic differences compared to simple acyclic or monocyclic alkyl sulfonamides are not expected. However, subtle differences in hyperconjugation and inductive effects may exist.
A hypothetical comparison of the rate of N-alkylation for different types of sulfonamides is presented in the table below.
| Sulfonamide Type | Structure | Expected Relative Rate of N-Alkylation | Rationale |
| This compound | Spirocyclic | Moderate | The spirocyclic scaffold provides some steric hindrance around the sulfonamide group. |
| Cyclohexylsulfonamide | Monocyclic | Slightly Faster than Spirocyclic | Less steric hindrance compared to the spirocyclic analogue. |
| Isopropylsulfonamide | Acyclic | Fastest | Minimal steric hindrance and high conformational flexibility. |
Derivatization and Advanced Functionalization of the Spiro 4.5 Decane 6 Sulfonamide Core
Controlled Modification of the Sulfonamide Nitrogen Atom
N-Alkylation and N-Arylation:
Direct N-alkylation of the primary sulfonamide can be achieved under basic conditions using various alkyl halides. The choice of base and solvent is critical to control the extent of alkylation and avoid side reactions. N-arylation typically requires more forcing conditions and often employs metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
N-Acylation:
Acylation of the sulfonamide nitrogen introduces an acyl group, which can serve as a handle for further functionalization or to modulate the electronic properties of the sulfonamide. This reaction is generally carried out using acyl chlorides or anhydrides in the presence of a non-nucleophilic base.
| Derivative | Substituent (R) | Synthetic Method | Potential Impact |
|---|---|---|---|
| N-Methyl-spiro[4.5]decane-6-sulfonamide | -CH₃ | N-Alkylation | Increased lipophilicity |
| N-Phenyl-spiro[4.5]decane-6-sulfonamide | -C₆H₅ | N-Arylation | Introduction of aromatic interactions |
| N-Acetyl-spiro[4.5]decane-6-sulfonamide | -C(O)CH₃ | N-Acylation | Altered electronic properties |
Selective Functionalization of the Spiro[4.5]decane Rings
The spiro[4.5]decane framework, consisting of a cyclopentane (B165970) and a cyclohexane (B81311) ring sharing a spirocyclic carbon, offers multiple sites for selective functionalization. The differing ring sizes and conformational flexibility of the two rings allow for regioselective reactions.
Functionalization of the Cyclohexane Ring:
Functionalization of the Cyclopentane Ring:
The cyclopentane ring can also be selectively functionalized to introduce additional diversity. Reactions can be directed to specific positions based on the existing stereochemistry of the spirocenter and the directing effects of any existing substituents.
| Position | Functional Group | Synthetic Approach | Rationale |
|---|---|---|---|
| C-2 (Cyclopentane) | Amino | [3+2] Cycloaddition | Introduction of a basic center |
| C-8 (Cyclohexane) | Keto | Oxidation of a precursor alcohol | Modulation of polarity and geometry |
Rational Design and Synthesis of Polyfunctionalized Spiro[4.5]decane Sulfonamides
The rational design of polyfunctionalized spiro[4.5]decane sulfonamides involves the strategic combination of modifications at the sulfonamide nitrogen and the spirocyclic rings. This approach allows for the creation of complex molecules with tailored properties. The synthesis of such compounds requires a careful sequence of reactions to ensure selectivity and avoid unwanted side reactions.
An example of a polyfunctionalized derivative is an acyl sulfonamide spirodienone, which combines a modified sulfonamide with a dienone functionality on the cyclohexane ring. nih.gov This combination of functional groups can lead to novel reactivity and biological activity. nih.gov
Strategies for Heteroatom Incorporation within the this compound Framework
The introduction of heteroatoms, such as oxygen, nitrogen, or sulfur, into the carbocyclic spiro[4.5]decane framework can dramatically alter the compound's properties. These modifications can create aza-, oxa-, or thia-spiro[4.5]decane analogs.
Synthesis of Heterospirocycles:
The synthesis of these analogs often involves multi-step sequences starting from precursors that already contain the desired heteroatom. For instance, the synthesis of an oxa-azaspiro[4.5]decane derivative might involve the cyclization of a precursor containing both an amine and a hydroxyl group. nih.gov
| Heteroatom | Position | Resulting Scaffold | Synthetic Strategy |
|---|---|---|---|
| Oxygen | 1 | 1-Oxa-spiro[4.5]decane | Intramolecular cyclization of a hydroxy-functionalized precursor |
| Nitrogen | 4 | 4-Aza-spiro[4.5]decane | Reductive amination of a keto-amine precursor |
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for delineating the complex structure of Spiro[4.5]decane-6-sulfonamide. The spirocyclic nature of the molecule, with a quaternary carbon at the junction of the five- and six-membered rings, presents a unique set of NMR challenges and opportunities for detailed structural analysis.
Given the absence of direct literature spectra for this compound, the following data is projected based on known chemical shifts for cyclopentane (B165970) and cyclohexane (B81311) rings, and the influence of a sulfonamide substituent on an aliphatic scaffold.
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |
| C1, C4 | ~38.0 | ~1.50-1.60 | m |
| C2, C3 | ~24.0 | ~1.40-1.50 | m |
| C5 (spiro) | ~45.0 | - | - |
| C6 | ~60.0 | ~3.00-3.10 | m |
| C7, C10 | ~30.0 | ~1.60-1.70 / 1.80-1.90 | m |
| C8, C9 | ~25.0 | ~1.50-1.65 | m |
| -SO₂NH₂ | - | ~4.80 | br s |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound.
Correlation Spectroscopy (COSY): This experiment would reveal the proton-proton coupling networks within the cyclopentane and cyclohexane rings. For instance, the proton at C6 would show correlations to the adjacent protons on C7. Each ring system would display a distinct network of cross-peaks, confirming the intra-ring connectivity. sdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded carbon and proton atoms. nih.gov This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms, for example, linking the ¹H signal around 3.0-3.1 ppm to the C6 carbon at approximately 60 ppm.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying connectivity around the spiro-carbon (C5) and the sulfonamide group. For instance, protons on C1, C4, C6, and C10 would be expected to show correlations to the quaternary spiro-carbon at C5, confirming the spirocyclic junction. The proton at C6 would also likely show a correlation to the carbons of the adjacent methylene (B1212753) groups (C7).
The stereochemistry of this compound can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å). nih.gov
Mass Spectrometry for Mechanistic Pathway Elucidation and Derivatization Analysis (beyond simple identification)
Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of this compound, which can be used to confirm its structure and understand its gas-phase chemistry.
Hypothetical Fragmentation of this compound (Molecular Weight: 217.33 g/mol ):
| Fragment Ion (m/z) | Proposed Neutral Loss | Structural Implication |
| [M+H]⁺ = 218 | - | Protonated molecule |
| 154 | SO₂ | Loss of sulfur dioxide from the protonated molecule |
| 137 | SO₂NH₃ | Cleavage of the C-S bond with hydrogen transfer |
| 81 | C₅H₉SO₂NH₂ | Cleavage of the cyclohexane ring |
| 69 | C₆H₁₀SO₂NH₂ | Cleavage of the cyclopentane ring |
The analysis of these fragmentation patterns can help to piece together the structure of the molecule. For instance, the observation of a significant loss of 64 Da would be strong evidence for the presence of a sulfonamide group.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.net For a chiral molecule like a substituted this compound, obtaining a single crystal suitable for X-ray diffraction would provide precise information on bond lengths, bond angles, and the spatial arrangement of all atoms. This technique would definitively establish the stereochemistry at the C6 position and the conformation of the five- and six-membered rings in the solid state. Although no crystal structure for this compound is publicly available, analysis of related spiro[4.5]decane derivatives demonstrates the power of this technique in confirming complex three-dimensional structures. mdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Bonding Information
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
For this compound, the characteristic vibrational frequencies would confirm the presence of the sulfonamide group and the aliphatic spirocyclic framework.
Characteristic Vibrational Frequencies for this compound:
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |
| N-H (sulfonamide) | 3300-3400 (two bands) | 3300-3400 | Symmetric and asymmetric stretching |
| C-H (aliphatic) | 2850-2960 | 2850-2960 | Stretching |
| S=O (sulfonamide) | 1330-1370 and 1140-1180 | 1330-1370 and 1140-1180 | Asymmetric and symmetric stretching |
| S-N | 900-950 | 900-950 | Stretching |
| C-C | Not prominent | Strong | Skeletal vibrations |
The presence of strong absorption bands in the IR spectrum corresponding to the S=O and N-H stretching vibrations would be indicative of the sulfonamide moiety. Raman spectroscopy would be particularly useful for observing the C-C skeletal vibrations of the spiro-fused ring system.
Future Research Directions and Emerging Opportunities for Spiro 4.5 Decane 6 Sulfonamide
Development of Next-Generation Efficient and Sustainable Synthetic Routes
Current synthetic strategies for spiro[4.5]decane frameworks and sulfonamides often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will undoubtedly focus on developing more efficient and environmentally benign synthetic routes to Spiro[4.5]decane-6-sulfonamide.
One promising avenue is the adoption of green chemistry principles. This includes the exploration of catalyst-free methods for sulfonamide synthesis, potentially utilizing visible light-mediated reactions to avoid the need for metal catalysts. rsc.org Research into sustainable synthesis of sulfonamides has also demonstrated the use of oxidative chlorination in alternative, greener solvents like water, ethanol (B145695), and glycerol, which could be adapted for the synthesis of spirocyclic sulfonamides. rsc.orgresearchgate.net
Mechanochemistry , which utilizes mechanical force to drive chemical reactions, offers another sustainable approach. A three-component mechanochemical reaction has been developed for the synthesis of aromatic sulfonamides, and a similar strategy could be envisioned for the construction of this compound, significantly reducing solvent usage and reaction times. rsc.orgrsc.org
The development of one-pot synthesis methodologies will also be crucial. A domino reaction strategy, for instance, has been successfully employed to construct spiro[4.5]decane derivatives with high diastereoselectivity, and adapting such an approach for the incorporation of a sulfonamide group would be a significant advancement. researchgate.net
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Approach | Potential Advantages | Key Research Challenges |
|---|---|---|
| Green Chemistry | Reduced waste, use of non-toxic reagents and solvents, improved energy efficiency. | Development of highly selective and efficient catalyst-free systems. |
| Mechanochemistry | Minimal solvent use, shorter reaction times, potential for novel reactivity. | Adapting existing protocols to the specific steric and electronic demands of the spiro[4.5]decane scaffold. |
Exploration of Underexplored Reaction Pathways and Novel Transformations
The rigid, three-dimensional structure of the spiro[4.5]decane core can be leveraged to explore novel chemical transformations. The unique steric and electronic environment around the sulfonamide moiety could lead to unexpected reactivity.
Future research could focus on the diastereoselective functionalization of the spiro[4.5]decane backbone. For example, synergistic photocatalysis and organocatalysis have been used for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net A similar approach could be employed to introduce other functional groups onto the this compound scaffold, leading to a diverse library of new compounds.
Furthermore, the sulfonamide group itself can be a handle for further transformations. While traditionally considered a stable functional group, recent advances have shown that the S-N bond in sulfonamides can be cleaved under specific conditions, opening up possibilities for post-synthetic modification. rsc.org
Advanced Computational Approaches for Predictive Modeling and Catalyst Design
Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in guiding the future exploration of this compound chemistry.
Conformational analysis of the spiro[4.5]decane ring system can provide insights into its preferred geometries and how these influence its reactivity. nih.govmdpi.com Such studies can help in predicting the stereochemical outcome of reactions and in designing stereoselective synthetic routes.
DFT calculations can also be used to elucidate reaction mechanisms . For instance, computational studies have been used to understand the mechanism and diastereoselectivity of cycloaddition reactions to form spiro[4.5]decane derivatives. researchgate.net This predictive power can accelerate the discovery of new reactions and optimize existing ones.
In the realm of catalyst design, computational modeling can be used to screen potential catalysts for specific transformations, such as the asymmetric functionalization of the spirocyclic core. By understanding the interactions between the substrate, catalyst, and reagents at a molecular level, more efficient and selective catalysts can be developed.
Potential Applications in Advanced Materials Science and Engineering
The unique structural properties of spiro compounds make them attractive candidates for applications in materials science. walshmedicalmedia.com The rigid and orthogonal geometry of the spiro[4.5]decane framework can impart desirable properties to organic materials.
One area of interest is in organic electronics . Spiro compounds, most notably spirobifluorene derivatives, are known for their good thermal stability and are used in organic light-emitting diodes (OLEDs). acs.org The spiro[4.5]decane scaffold, with its saturated hydrocarbon rings, could be functionalized to create novel host materials for OLEDs with tailored electronic properties.
The sulfonamide group also offers opportunities for material design. Sulfonate ligands have been used to create defects in metal-organic frameworks (MOFs) , leading to enhanced properties such as selective dye adsorption. nih.govresearchgate.net this compound could potentially serve as a novel ligand for the synthesis of robust, anionic MOFs with interesting porosity and ion-exchange capabilities. rsc.org
Table 2: Potential Material Science Applications of this compound Derivatives
| Application Area | Desired Properties | Potential Role of this compound |
|---|---|---|
| Organic Electronics (e.g., OLEDs) | High thermal stability, defined molecular geometry, tunable electronic properties. | As a core scaffold for host materials, with functional groups attached to the spiro rings or the sulfonamide. |
| Metal-Organic Frameworks (MOFs) | High porosity, tunable pore size and functionality, high stability. | As a functionalized ligand to create novel MOF architectures with specific properties. |
| Polymer Science | High glass transition temperature, controlled morphology. | As a monomer or cross-linking agent to create polymers with enhanced thermal and mechanical properties. |
Integration with Emerging Chemical Technologies and Methodologies
The advancement of chemical synthesis is increasingly driven by new technologies. The integration of these technologies with the chemistry of this compound will open up new possibilities.
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and precise control over reaction parameters. spirochem.com The synthesis of spirocyclic polyketides has been accelerated using flow chemistry, demonstrating its applicability to complex molecular architectures. nih.govresearchgate.netresearchgate.net A continuous flow process for the synthesis of this compound could enable its production on a larger scale and facilitate the optimization of reaction conditions.
Advanced photocatalysis , particularly visible-light photocatalysis, has emerged as a powerful tool in organic synthesis. nih.gov This technology allows for the activation of molecules under mild conditions and can enable novel transformations. The application of photocatalysis to the synthesis and functionalization of this compound could lead to the discovery of new and efficient reaction pathways. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
